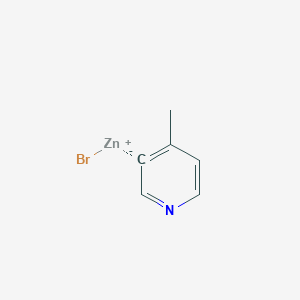
4-メチル-3-ピリジル亜鉛ブロマイド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-pyridylzinc bromide is an organozinc compound that features a pyridine ring substituted with a methyl group at the fourth position and a zinc bromide moiety at the third position. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
科学的研究の応用
4-Methyl-3-pyridylzinc bromide has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Safety and Hazards
作用機序
Target of Action
Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .
Mode of Action
The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Result of Action
The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .
Action Environment
The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-3-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 4-methyl-3-bromopyridine. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The process involves the following steps:
Preparation of Active Zinc: Active zinc is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents.
Insertion Reaction: The active zinc is then inserted into 4-methyl-3-bromopyridine in the presence of THF, resulting in the formation of 4-methyl-3-pyridylzinc bromide.
Industrial Production Methods
Industrial production of 4-methyl-3-pyridylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-pyridylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent under mild conditions.
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and an organohalide under mild conditions.
Major Products
The major products formed from these reactions are various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
3-Pyridylzinc Bromide: Similar to 4-Methyl-3-pyridylzinc bromide but lacks the methyl group at the fourth position.
2-Pyridylzinc Bromide: Similar structure but with the zinc bromide moiety at the second position.
Uniqueness
4-Methyl-3-pyridylzinc bromide is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction outcomes compared to its non-methylated counterparts .
特性
IUPAC Name |
bromozinc(1+);4-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBPWDERKMQMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2464145.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)

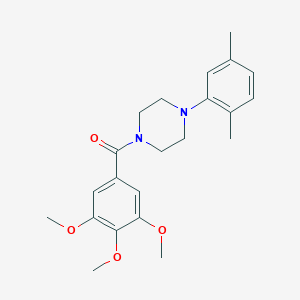

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
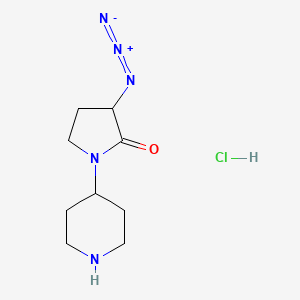
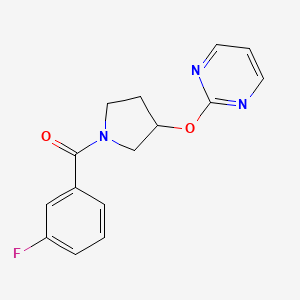
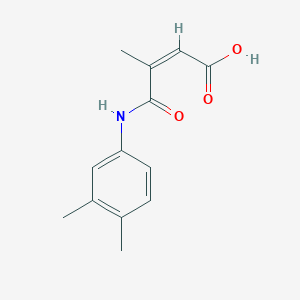
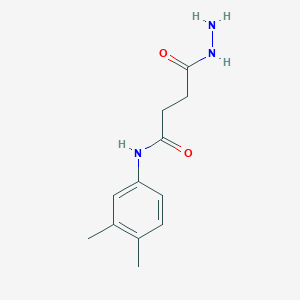
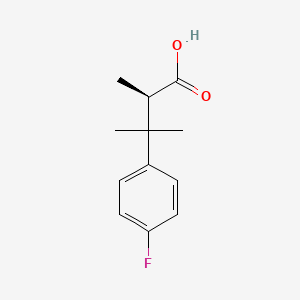
![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2464165.png)
